molecular formula C9H14N3Na2O14P3 B1142497 Cytidine-5'-triphosphate CAS No. 123334-07-6

Cytidine-5'-triphosphate

Cat. No.: B1142497
CAS No.: 123334-07-6
M. Wt: 527.12
Attention: For research use only. Not for human or veterinary use.
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Description

CTP is a pyrimidine ribonucleoside 5'-triphosphate and a cytidine 5'-phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a CTP(4-) and a CTP(3-).
Cytidine-5'-triphosphate is a natural product found in Apis cerana and Homo sapiens with data available.
Cytidine Triphosphate is a cytosine derived nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety. Nucleotide metabolism is upregulated in cancer cells;  therefore, this nucleotide could be used as a biomarker to detect the presence of cancer cells.
Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Analysis

Biological Activity

Cytidine-5'-triphosphate (CTP) is a vital nucleotide involved in various biological processes, including RNA synthesis and lipid metabolism. This article explores its biological activity, including enzymatic functions, regulatory mechanisms, and implications in health and disease.

  • Chemical Formula : C₉H₁₆N₃O₁₄P₃
  • Molecular Weight : 483.1563 g/mol
  • Structure : CTP consists of a cytosine base attached to a ribose sugar, which is further linked to three phosphate groups.

Enzymatic Functions

CTP plays a crucial role in several enzymatic reactions:

  • Synthesis of RNA :
    • CTP is one of the four nucleotides used by RNA polymerases during transcription. It is incorporated into RNA strands, facilitating protein synthesis and gene expression.
  • Lipid Metabolism :
    • CTP is involved in the synthesis of phosphatidylcholine and other phospholipids through the activation of diacylglycerol, which is essential for membrane formation and signaling pathways .
  • Biosynthesis of Coenzyme A :
    • CTP participates in the biosynthetic pathways leading to coenzyme A formation, where it catalyzes the conjugation of cysteine to 4'-phosphopantothenate .

Regulatory Mechanisms

The synthesis and degradation of CTP are tightly regulated within cells:

  • CTP Synthase Regulation : The enzyme cytidine triphosphate synthase (CTPS) catalyzes the conversion of UTP to CTP. This process is regulated by feedback mechanisms involving various metabolites, ensuring that cellular levels of CTP remain balanced .
  • Role in Cell Signaling : CTP influences several signaling pathways, including those related to cell growth and differentiation. Its levels can affect the activity of various kinases and phosphatases, thereby modulating signal transduction pathways .

1. Impact on Cancer Cells

Research has shown that elevated levels of CTP can promote tumor growth by enhancing lipid biosynthesis necessary for membrane formation in rapidly dividing cells. Inhibitors targeting CTPS have been proposed as potential therapeutic agents .

2. Neuroprotection

A study indicated that CTP plays a protective role in neuronal cells under stress conditions. Supplementation with CTP was associated with reduced apoptosis and improved cell viability in models of neurodegeneration .

Tables Summarizing Key Findings

Biological FunctionDescription
RNA SynthesisIncorporation into RNA strands during transcription
Lipid MetabolismActivation of diacylglycerol for phospholipid synthesis
Coenzyme A BiosynthesisCatalyzes the conjugation of cysteine to 4'-phosphopantothenate
Regulatory AspectMechanism
Feedback InhibitionRegulated by metabolites like UTP
Cell SignalingInfluences kinase/phosphatase activities

Scientific Research Applications

Biochemical Research

Cytidine-5'-triphosphate is essential for studying RNA synthesis and metabolism:

  • Role in RNA Synthesis : CTP serves as a substrate for RNA polymerases during transcription, facilitating the incorporation of cytidine into RNA chains .
  • Enzymatic Reactions : It acts as a substrate in various biochemical reactions, allowing researchers to investigate cellular processes .

Pharmaceutical Development

CTP is crucial in drug formulation:

  • Antiviral and Anticancer Therapies : It enhances the efficacy of certain medications by participating in the synthesis of nucleic acids necessary for viral replication and cancer cell proliferation .
  • Therapeutic Target : The enzyme cytidine triphosphate synthetase has been identified as a target for drugs aimed at treating cancer and other diseases .

Genetic Engineering

CTP plays a significant role in the creation of RNA-based therapeutics:

  • RNA Molecule Synthesis : It is utilized in the synthesis of RNA molecules for gene therapy applications .
  • Vaccine Development : CTP is integral to developing mRNA vaccines by serving as a building block for mRNA synthesis .

Cellular Signaling Studies

CTP is involved in various signaling pathways:

  • Purinergic Receptors : It acts as an agonist for P2X purinergic receptors, influencing cellular responses related to inflammation and neurotransmission .
  • Metabolic Pathways : CTP participates in nucleotide metabolism and energy transfer processes within cells .

Case Study 1: Role in Cancer Metabolism

A study highlighted the involvement of cytidine triphosphate synthetase in epithelial-to-mesenchymal transition (EMT) in non-small-cell lung cancer. The inhibition of this enzyme reduced chemoresistance and migration, suggesting its potential as a therapeutic target .

Case Study 2: Antiviral Drug Development

Research demonstrated that CTP enhances the activity of antiviral agents by providing necessary substrates for RNA synthesis, thus improving therapeutic outcomes against viral infections .

Case Study 3: Genetic Engineering Applications

In genetic engineering, CTP has been used to develop RNA-based therapeutics that target specific diseases. Its role as a substrate in RNA synthesis has proven critical for creating effective gene therapies .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Role in RNA SynthesisVariousEssential for transcription2024
Antiviral ActivityViral InfectionsEnhances drug efficacy2024
Cancer MetabolismNon-small-cell lung cancerReduces chemoresistance2024
Genetic EngineeringVariousAids in therapeutic development2024

Q & A

Q. What biochemical roles does CTP play in nucleotide and lipid biosynthesis, and how can its activity be quantified in vitro?

CTP serves as a substrate for RNA synthesis, lipid biosynthesis (e.g., CDP-choline via choline phosphate cytidylyltransferase), and pyrimidine metabolism. To quantify CTP in vitro:

  • Enzymatic assays : Couple CTP-dependent reactions (e.g., sialyltransferase activity using CTP and neuNAc) with spectrophotometric detection of byproducts like inorganic phosphate .
  • HPLC : Use ion-pair chromatography with UV detection at 254 nm. Calibrate with CTP standards (≥99% purity, dissolved in Tris-HCl buffer, pH 8.0) .
  • Fluorescent biosensors : Employ ratiometric probes (e.g., spider-like receptors) for real-time detection in aqueous solutions .

Q. What safety protocols are critical for handling CTP in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (EN 166/EU or NIOSH/US standards) to avoid skin/eye contact .
  • Engineering controls : Use fume hoods for powder handling to prevent inhalation .
  • Waste disposal : Decontaminate CTP solutions with alkaline hydrolysis (1M NaOH, 60°C, 1 hour) before disposal .

Q. How does CTP availability influence prokaryotic transcription initiation?

CTP is disfavored at transcription initiation sites in prokaryotes due to steric hindrance in RNA polymerase active sites. Experimental validation:

  • In vitro transcription assays : Compare transcription efficiency using ATP/GTP vs. CTP/UTP as initiating nucleotides. Use PAGE to analyze transcript length and yield .

Advanced Research Questions

Q. How can metabolic engineering optimize CTP-dependent pathways for high-yield CDP-choline production?

  • Strain engineering : Overexpress cytidylyltransferase (e.g., in P. pastoris) to enhance CTP → CDP-choline conversion .
  • Substrate channeling : Co-localize CTP and choline phosphate via synthetic scaffolds to reduce metabolic leakage .
  • Fed-batch fermentation : Maintain CTP levels by feeding cytidine and phosphate, monitoring via LC-MS to avoid feedback inhibition .

Q. How do contradictory metabolomics findings on CTP accumulation in tumor-adjacent tissues inform cancer biology?

In CTCL models, CTP accumulates in non-involved skin tissues (ANIT) due to dysregulated PRPP metabolism. Methodological considerations:

  • Spatial metabolomics : Use MALDI imaging to map CTP distribution in tumor vs. adjacent tissues .
  • Pathway analysis : Apply "Mummichog" to untargeted LC-MS data, linking CTP levels to pyrimidine/mevalonate pathway activity .
  • Validate hypotheses : Knock down CTP synthetase in ANIT and assess tumor progression via RNA-seq .

Q. What experimental strategies resolve ambiguities in CTP-protein interaction studies?

  • Gradient open port partitioning (G-OPP) : Differentiate specific vs. non-specific binding by analyzing CTP retention times in protein gradients (e.g., RNase A vs. lysozyme controls) .
  • NMR titration : Measure chemical shift perturbations in CTP’s ribose protons upon protein binding (e.g., using 1H^{1}\text{H}-15N^{15}\text{N} HSQC) .

Q. How can NMR spectroscopy improve structural insights into CTP-dependent RNA conformations?

  • TROSY-based RDCs : Measure residual dipolar couplings in 13C^{13}\text{C}/15N^{15}\text{N}-labeled RNA to resolve tertiary structures stabilized by CTP .
  • 31P^{31}\text{P} NMR : Monitor phosphodiester bond dynamics during CTP incorporation into RNA primers .

Methodological Best Practices

Q. How should researchers address batch variability in commercial CTP preparations?

  • Quality control : Verify purity (≥99% via HPLC) and endotoxin levels (LAL assay) before use .
  • Buffer optimization : Re-suspend lyophilized CTP in Tris-HCl (pH 8.0) to prevent hydrolysis .

Q. What statistical approaches reconcile discrepancies in CTP metabolic flux data?

  • Isotopic tracing : Use 13C^{13}\text{C}-CTP to track incorporation into nucleic acids vs. lipids via GC-MS .
  • Bayesian modeling : Integrate fluxomics data with enzyme kinetics to refine pathway predictions .

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